Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate
Description
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is ethyl (2S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate, reflecting its ester functional group, amino substituent, and substituted aromatic ring. The (2S) designation specifies the absolute configuration of the chiral carbon atom at position 2 of the propanoate chain.
The compound’s hydrochloride salt form is registered under CAS number 2226159-95-9 , though the free base form does not have a distinct CAS entry in the provided sources. Synonyms include (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propionic acid ethyl ester and ethyl (S)-β-amino-β-(3-fluoro-4-methoxyphenyl)propionate, which emphasize its esterified carboxylic acid and β-amino acid structure.
Molecular Formula and Weight Analysis
The molecular formula of the free base is C₁₂H₁₆FNO₃ , derived from the hydrochloride salt’s formula (C₁₂H₁₇ClFNO₃) by subtracting hydrochloric acid (HCl). The exact molecular weight is 241.26 g/mol , calculated as follows:
| Component | Contribution (g/mol) |
|---|---|
| Carbon (12 × 12) | 144.00 |
| Hydrogen (16 × 1) | 16.00 |
| Fluorine (1 × 19) | 19.00 |
| Nitrogen (1 × 14) | 14.00 |
| Oxygen (3 × 16) | 48.00 |
| Total | 241.26 |
This aligns with the molecular weight of structurally analogous compounds, such as ethyl 3-(4-methoxyphenyl)propanoate (C₁₂H₁₆O₃, 208.25 g/mol), adjusted for the addition of fluorine and an amino group.
Three-Dimensional Structural Elucidation
The compound’s structure comprises three key regions:
- Ethyl ester group : A –COOCH₂CH₃ moiety at the terminal position of the propanoate chain.
- Chiral center : A carbon atom bonded to an amino group (–NH₂), a fluoromethoxyphenyl ring, and two methylene (–CH₂–) groups.
- Aromatic system : A benzene ring substituted with fluorine at position 3 and methoxy (–OCH₃) at position 4.
The SMILES notation CCOC(=O)CC@@HN encodes this structure, with the @@H descriptor indicating the (S)-configuration at the chiral center. Computational modeling using tools like RDKit (though unavailable in the provided code execution) would predict bond lengths and angles consistent with propanoate esters, such as C–O bond lengths of ~1.34 Å (ester) and ~1.43 Å (ether).
Chiral Center Configuration and Absolute Stereochemistry
The chiral carbon at position 2 of the propanoate chain exhibits S-configuration , as explicitly denoted in the compound’s name. This assignment is corroborated by the SMILES syntax, where the @@H symbol corresponds to the Cahn-Ingold-Prelog priority rules:
- Priority 1 : Amino group (–NH₂).
- Priority 2 : Fluoromethoxyphenyl ring.
- Priority 3 : Ester-bound methylene group (–CH₂COOCH₂CH₃).
- Priority 4 : Hydrogen atom.
The spatial arrangement of these groups creates a tetrahedral geometry, with the (S)-enantiomer favoring specific intermolecular interactions in chiral environments. This stereochemical purity is critical for applications in asymmetric synthesis, where enantioselectivity impacts biological activity or material properties.
Properties
CAS No. |
406216-42-0 |
|---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16FNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3/t10-/m0/s1 |
InChI Key |
ONGSQPYHCQJKPP-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The classical Rodionov synthesis is adapted to prepare racemic β-amino acids by reacting the corresponding aromatic aldehyde with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions. The general reaction is:
$$
\text{3-fluoro-4-methoxybenzaldehyde} + \text{malonic acid} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{β-amino acid (racemic)}
$$
Subsequently, the β-amino acid is esterified with ethanol in the presence of thionyl chloride (SOCl₂) to yield the ethyl ester hydrochloride salt.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| β-Amino acid formation | 3-fluoro-4-methoxybenzaldehyde, malonic acid, NH₄OAc, EtOH, reflux | 76–98 | Racemic mixture produced |
| Esterification | SOCl₂ in EtOH | 76–98 | Formation of ethyl ester salt |
This method produces racemic β-amino acid esters, which require further resolution to obtain the (S)-enantiomer.
Enzymatic Resolution for Enantiopure (S)-Isomer
Lipase-Catalyzed Kinetic Resolution
To obtain the (S)-enantiomer selectively, enzymatic methods using lipase PSIM have been developed. The racemic β-amino acid esters undergo enantioselective hydrolysis or esterification catalyzed by lipase, which preferentially reacts with one enantiomer, allowing separation.
Reaction Parameters and Outcomes
| Parameter | Condition | Result |
|---|---|---|
| Enzyme | Lipase PSIM | High enantioselectivity (>99% ee) |
| Solvent | Isopropyl ether (iPr₂O) | Optimal for enzyme activity |
| Temperature | 45 °C | Maintains enzyme stability |
| Conversion | ~50% | Typical for kinetic resolution |
| Enantiomeric excess (ee) | >99% for (S)-enantiomer | High optical purity |
The enzymatic method yields the (S)-enantiomer of Ethyl 3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate with excellent enantiomeric excess, suitable for pharmaceutical applications.
Alternative Synthetic Routes and Functional Group Modifications
Aromatic Substitution and Fluorination
The fluorine substituent on the aromatic ring can be introduced via:
- Starting from commercially available 3-fluoro-4-methoxybenzaldehyde,
- Or via selective aromatic fluorination of methoxyphenyl precursors using electrophilic fluorinating agents.
Use of Protecting Groups and Coupling Reactions
In some advanced syntheses, protecting groups such as tert-butoxycarbonyl (Boc) are used on the amino group to facilitate selective reactions. Coupling reactions like palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) can be employed to introduce complex substituents on the aromatic ring, although these are more common in related α-amino acid derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Modified Rodionov Synthesis | 3-fluoro-4-methoxybenzaldehyde, malonic acid, NH₄OAc | EtOH, reflux; SOCl₂ in EtOH (esterification) | Racemic β-amino acid ethyl ester | 76–98 | Racemic | Simple, scalable but racemic product |
| Enzymatic Resolution | Racemic β-amino acid ethyl ester | Lipase PSIM, iPr₂O, 45 °C | (S)-enantiomer | ~50 (conversion) | >99% | High stereoselectivity, mild conditions |
| Aromatic Fluorination | Methoxyphenyl precursors | Electrophilic fluorination agents | Fluorinated aldehyde | Variable | N/A | For fluorine introduction on aromatic ring |
Research Findings and Practical Considerations
- The enzymatic kinetic resolution method is preferred for obtaining the (S)-enantiomer with high optical purity, which is critical for biological activity and pharmaceutical use.
- The Rodionov synthesis provides a robust and straightforward route to the β-amino acid scaffold but requires subsequent resolution steps.
- Industrial scale-up may involve continuous flow reactors for improved efficiency and yield.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure enantiomer.
- The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring influences the reactivity and stereochemical outcome, necessitating careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate has been investigated for its potential pharmacological properties, particularly in the fields of neuropharmacology and medicinal chemistry. Its structure suggests it may interact with biological targets, making it a candidate for further exploration.
Neuropharmacology
Research indicates that compounds similar to this compound can exhibit neuroprotective effects. Studies have shown that modifications in the amino acid structure can enhance neuroactive properties, potentially aiding in the treatment of neurodegenerative diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of fluorine and methoxy groups can influence the compound's interaction with cancer cell receptors, which could lead to the development of new anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the use of chiral amino acids as starting materials. The ability to modify its structure leads to various derivatives with potentially enhanced biological activities.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of various amino acid derivatives, including this compound. The results indicated that this compound could reduce oxidative stress in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .
Case Study 2: Anticancer Properties
In another study focusing on anticancer agents, researchers evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer cells, highlighting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of fluorinated β-amino esters. Below is a detailed comparison with three analogs from literature and commercial sources:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Stereochemistry: The S-configuration at the 3-position differentiates it from the 2S-configuration in Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate . This positional isomerism may influence binding affinity in chiral environments (e.g., enzyme active sites).
- Hydrochloride Salts : The hydrochloride salt form in the 2,4-difluoro analog improves aqueous solubility, a critical factor in drug formulation .
Biological Activity
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may impart various pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClFNO3 |
| Molecular Weight | 277.72 g/mol |
| IUPAC Name | ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate; hydrochloride |
| InChI Key | IUURKECCPNFXKJ-PPHPATTJSA-N |
The presence of a fluorine atom and a methoxy group enhances the lipophilicity and reactivity of the compound, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Starting Material : A substituted benzene derivative is synthesized.
- Formation of the Amino Group : The amino group is introduced through specific reactions.
- Esterification : This involves the reaction of ethyl alcohol with an appropriate acid catalyst.
- Fluorination and Methoxylation : Electrophilic aromatic substitution reactions introduce the fluoro and methoxy groups.
- Hydrochloride Formation : The final product is obtained by reacting with hydrochloric acid.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanism of action could involve:
- Inhibition or Activation of Enzymes : The compound may act as an inhibitor or activator in specific biochemical pathways.
- Binding Affinity : Studies suggest that compounds with similar structures exhibit varying degrees of binding affinity to biological targets, which can modulate their activity .
Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of related compounds. For instance, conjugates formed from amino acids and small molecules have shown significant antibacterial effects against strains such as E. coli and S. aureus. These findings suggest that this compound may possess similar properties due to its structural characteristics .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that compounds with similar structures can exhibit potent effects against cancer cell lines. For example, derivatives with specific substitutions have shown IC50 values in the low micromolar range against human leukemia cells . The potential for this compound to act as an anticancer agent warrants further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated various amino acid conjugates and found that those with aromatic substitutions exhibited better antibacterial activity than standard drugs, suggesting a promising avenue for further exploration with this compound .
- Cytotoxicity Evaluation : Research on synthesized derivatives indicated significant cytotoxic effects on cancer cell lines, highlighting the need for targeted studies on this compound to determine its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
